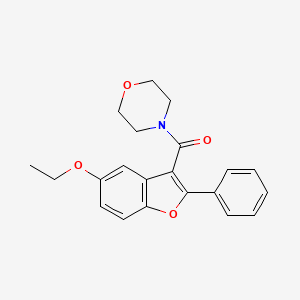

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone, also known as 25E-NBOH, is a synthetic compound that belongs to the phenethylamine class of drugs. This compound is similar in structure to other psychoactive substances, such as LSD and mescaline, and has been found to exhibit potent hallucinogenic effects. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of 25E-NBOH.

Applications De Recherche Scientifique

Synthesis and Imaging Applications in Parkinson's Disease The synthesis of compounds related to (5-Ethoxy-2-phenyl-1-benzofuran-3-yl)(morpholin-4-yl)methanone, particularly [11C]HG-10-102-01, demonstrates its potential application in imaging LRRK2 enzyme activity in Parkinson's disease. The preparation of this tracer through O-[11C]methylation highlights its utility in bioorganic and medicinal chemistry, especially for positron emission tomography (PET) imaging, providing insights into neurodegenerative diseases (Wang et al., 2017).

Antioxidant Properties of Derivatives Research on derivatives such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives reveals significant antioxidant activities. These compounds, through systematic modification, exhibit potent radical scavenging abilities, comparable to standard antioxidants. This property is crucial for developing therapeutic agents against oxidative stress-related disorders (Çetinkaya et al., 2012).

Novel Amination Reactions and Chiral Synthesis Innovative amination reactions of certain benzofuran derivatives with morpholine lead to the formation of unique compounds like 2-morpholino-3-phenylbenzofurans, showcasing the chemical versatility of benzofuran derivatives. Moreover, the chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol emphasizes the importance of stereochemistry in developing pharmacologically active substances, pointing towards their potential in drug discovery (Jurd, 1978; Prabhakaran et al., 2004).

Antimicrobial and Antioxidant Activities The synthesis of 5-phenyl-1-benzofuran-2-yl derivatives has unveiled their antimicrobial and antioxidant properties, indicating their potential as therapeutic agents. These compounds show promise in combating microbial infections and oxidative stress, contributing to the development of new drugs (Aswathanarayanappa et al., 2012).

Advanced Organic Synthesis Techniques Studies on the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one under reductive conditions illustrate the advancements in organic synthesis techniques. These methods enable the creation of complex molecules with potential applications in pharmaceuticals and materials science (Luo et al., 2005).

Propriétés

IUPAC Name |

(5-ethoxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-25-16-8-9-18-17(14-16)19(21(23)22-10-12-24-13-11-22)20(26-18)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOBYHQXJSGRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2721249.png)

![3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2721251.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2721255.png)

![N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2721259.png)

![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2721266.png)